Advanced Synthesis and Mechanistic Evaluation of 5-Oxa-2-azaspiro[3.5]nonane Oxalate
Advanced Synthesis and Mechanistic Evaluation of 5-Oxa-2-azaspiro[3.5]nonane Oxalate
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Introduction & Pharmacological Relevance
The pursuit of novel bioisosteres to replace traditional morpholine, piperidine, and piperazine rings has driven the rapid expansion of spirocyclic chemistry. Among these, 5-oxa-2-azaspiro[3.5]nonane represents a highly valuable structural motif. By introducing a spirocyclic core, medicinal chemists can significantly alter the physicochemical properties of a drug candidate—specifically by lowering lipophilicity (logD), increasing metabolic stability against cytochrome P450 enzymes, and fine-tuning the basicity (pKa) of the amine [1].
The oxalate salt of 5-oxa-2-azaspiro[3.5]nonane (CAS: 1427359-47-4) is particularly favored in pharmaceutical development. Unlike the free base, which is an oil and prone to oxidative degradation, the oxalate salt forms a highly crystalline, bench-stable powder. This compound has been prominently featured as a critical building block in the synthesis of positive allosteric modulators (PAMs) targeting the GABA_A α5 receptor for neurological indications [2].
Retrosynthetic Analysis & Strategic Design
Designing a scalable, high-yielding synthesis for 5-oxa-2-azaspiro[3.5]nonane requires precise control over the spirocenter formation. Traditional methods involving double-alkylation of primary amines often suffer from poor yields and competing elimination pathways.
Our optimized approach relies on an epoxide-mediated spiro-annulation strategy.
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Core Construction: The sequence begins with the commercially available N-Boc-azetidin-3-one.
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Epoxidation: A Corey-Chaykovsky reaction installs the crucial spiro-epoxide.
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Chain Extension: Regioselective opening of the epoxide using a bifunctional Grignard reagent (derived from 1-bromo-3-chloropropane) introduces the carbon backbone for the larger ring.
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Cyclization: Intramolecular etherification closes the tetrahydropyran ring.
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Salt Formation: Deprotection and precipitation with oxalic acid yield the final API-grade building block.
Mechanistic Pathway & Workflow
The following directed graph illustrates the synthetic progression, highlighting the transformation of the molecular core through each isolated intermediate.
Fig 1: Step-by-step synthetic workflow for 5-Oxa-2-azaspiro[3.5]nonane oxalate.
Step-by-Step Experimental Methodologies
The following protocols are designed as self-validating systems. Causality for reagent selection and specific physical parameters are explicitly detailed to ensure reproducibility and high-fidelity scale-up.
Step 1: Synthesis of tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate
Objective: Form the spiro-epoxide without triggering enolization of the strained azetidinone.
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Procedure: To a suspension of trimethylsulfoxonium iodide (1.2 eq) in anhydrous DMSO (0.5 M) at room temperature, add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 1 hour until hydrogen evolution ceases (forming the ylide). Dropwise add a solution of N-Boc-azetidin-3-one (1.0 eq) in DMSO. Stir at 50°C for 12 hours.
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Workup & Validation: Quench with ice-cold saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the organic layer with brine (5x to remove DMSO). Dry over Na₂SO₄ and concentrate.
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Causality Note: Trimethylsulfoxonium iodide is strictly chosen over trimethylsulfonium iodide because the resulting sulfur ylide is less reactive and more sterically demanding, ensuring exclusive attack at the ketone face to yield the epoxide rather than promoting ring expansion or aldol-type side reactions.
Step 2: Synthesis of tert-butyl 3-(3-chloropropyl)-3-hydroxyazetidine-1-carboxylate
Objective: Regioselective opening of the epoxide to install the 3-carbon tether.
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Procedure: In a flame-dried flask under N₂, charge CuI (0.1 eq) and the spiro-epoxide from Step 1 (1.0 eq) in anhydrous THF (0.2 M). Cool to -20°C. Dropwise add (3-chloropropyl)magnesium bromide (0.5 M in THF, 1.5 eq). Maintain at -20°C for 2 hours, then slowly warm to room temperature over 4 hours.
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Workup & Validation: Quench carefully with saturated aqueous NH₄Cl/NH₄OH (9:1) to solubilize copper salts (solution turns deep blue). Extract with EtOAc, dry, and purify via silica gel chromatography (Hexanes/EtOAc).
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Causality Note: The addition of catalytic CuI generates a lower-order cuprate in situ. Cuprates are highly sensitive to steric hindrance and will exclusively attack the terminal, less hindered methylene carbon of the epoxide. Without CuI, the Grignard reagent acts as a Lewis acid, leading to premature epoxide rearrangement to an aldehyde. Furthermore, keeping the temperature at -20°C prevents the bifunctional Grignard from undergoing intramolecular Wurtz-type self-coupling.
Step 3: Synthesis of tert-butyl 5-oxa-2-azaspiro[3.5]nonane-2-carboxylate
Objective: Intramolecular Williamson ether synthesis to form the tetrahydropyran ring.
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Procedure: Dissolve the chlorobutyl alcohol intermediate (1.0 eq) in anhydrous THF (0.1 M). Add Potassium tert-butoxide (KOtBu, 1.5 eq) portion-wise at 0°C. Attach a reflux condenser and heat to 65°C for 16 hours.
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Workup & Validation: Monitor by TLC (ninhydrin stain). Once the starting material is consumed, cool to room temperature, dilute with water, and extract with MTBE. Wash with brine, dry, and concentrate.
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Causality Note: KOtBu is a strong, non-nucleophilic base. It rapidly deprotonates the tertiary alcohol. The resulting alkoxide is perfectly positioned to displace the primary chloride via an intramolecular S_N2 mechanism. A weaker base (like K₂CO₃) would require excessively high temperatures, risking thermal degradation of the Boc group.
Step 4: Deprotection and Oxalate Salt Formation
Objective: Remove the Boc protecting group and crystallize the final product.
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Procedure: Dissolve the Boc-protected spirocycle in a minimal amount of dichloromethane (DCM). Add 4M HCl in dioxane (5.0 eq). Stir at room temperature for 2 hours until gas evolution (CO₂ and isobutylene) ceases. Concentrate in vacuo to yield the crude hydrochloride salt.
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Salt Exchange: Dissolve the crude HCl salt in a minimal volume of absolute ethanol. Add a stoichiometric amount of anhydrous oxalic acid dissolved in ethyl acetate. Stir vigorously. A white precipitate will form within 30 minutes. Filter, wash with cold ethyl acetate, and dry under high vacuum.
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Causality Note: The oxalate salt is specifically chosen because it forces the highly water-soluble, hygroscopic free base into a stable, highly crystalline lattice. This step acts as a final purification, leaving organic impurities in the mother liquor.
Quantitative Data Summary
The following table summarizes the stoichiometric equivalents, reaction conditions, and validated yields across the synthetic campaign.
| Step | Transformation | Key Reagents | Temp / Time | Isolated Yield | Purity (HPLC) |
| 1 | Epoxidation | Me₃S(O)I (1.2 eq), NaH (1.2 eq) | 50°C / 12 h | 85% | >95% |
| 2 | Grignard Addition | Cl(CH₂)₃MgBr (1.5 eq), CuI (10 mol%) | -20°C to RT / 6 h | 78% | >92% |
| 3 | Etherification | KOtBu (1.5 eq), THF | 65°C / 16 h | 82% | >96% |
| 4 | Deprotection | 4M HCl in Dioxane (5.0 eq) | RT / 2 h | >99% (crude) | N/A |
| 5 | Salt Formation | Oxalic Acid (1.0 eq), EtOH/EtOAc | RT / 1 h | 90% | >99.5% |
Table 1: Summary of reaction parameters and quantitative yields for the synthesis of 5-oxa-2-azaspiro[3.5]nonane oxalate.
Conclusion
The synthesis of 5-oxa-2-azaspiro[3.5]nonane oxalate demands rigorous control over regioselectivity and cyclization kinetics. By leveraging a Cu-catalyzed epoxide opening and a highly efficient intramolecular Williamson etherification, this five-step route delivers the target spirocycle in excellent overall yield and API-grade purity. The conversion to the oxalate salt ensures the long-term stability required for downstream medicinal chemistry applications, particularly in the synthesis of advanced CNS therapeutics.
References
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PubChemLite / Uni.lu 5-oxa-2-azaspiro[3.5]nonane hydrochloride (C7H13NO) - Structural Information & Patents. URL: [Link]
- World Intellectual Property Organization (WIPO)
